High-Resolution Mass Spectrometry and Physicochemical Profiling of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate
High-Resolution Mass Spectrometry and Physicochemical Profiling of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate
Executive Summary
Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate (CAS: 951887-17-5) is a bifunctional synthetic intermediate characterized by an ester-terminated aliphatic chain and a halogenated acetophenone-like moiety. In modern drug development and medicinal chemistry, the precise characterization of such intermediates is critical for tracking impurities, understanding degradation pathways, and confirming synthetic success. This technical guide establishes a rigorous framework for the exact mass determination and structural elucidation of this compound using High-Resolution Mass Spectrometry (HRMS), specifically Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF-MS).
Structural Informatics and Mass Fundamentals
The distinction between average molecular weight and monoisotopic exact mass is foundational in mass spectrometry. The average molecular weight is calculated using the abundance-weighted average of all isotopes for each element[1]. Conversely, the exact mass is derived exclusively from the most abundant, lowest-mass isotopes (e.g., 12C , 1H , 35Cl , 19F , 16O )[2].
In HRMS workflows, the exact mass is the critical parameter, allowing for the derivation of the empirical formula with sub-5 ppm mass accuracy.
Structural Note: The parent aliphatic chain is an octanoate derivative, comprising exactly six methylene units ( −CH2− ) between the C1 ester carbonyl and the C8 ketone carbonyl. This yields the precise molecular formula C16H20ClFO3 , resolving structural discrepancies occasionally generated by automated SMILES algorithms.
Table 1: Physicochemical and Mass Properties
| Property | Value |
| Chemical Name | Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate |
| CAS Registry Number | 951887-17-5 |
| Molecular Formula | C16H20ClFO3 |
| Average Molecular Weight | 314.78 g/mol |
| Monoisotopic Exact Mass | 314.1085 Da |
| Theoretical [M+H]+ m/z | 315.1158 |
| Theoretical [M+Na]+ m/z | 337.0983 |
| LogP (Predicted) | 4.57 |
| Topological Polar Surface Area (TPSA) | 43.37 Ų |
High-Resolution Mass Spectrometry (HRMS) Methodology
To determine the exact mass with high confidence, an LC-ESI-QTOF-MS workflow is employed. The QTOF architecture is selected for its high resolving power (typically >30,000 FWHM) and mass accuracy (<5 ppm)[2],[3]. Electrospray Ionization (ESI) is utilized as a soft ionization technique to preserve the intact molecular ion, minimizing premature in-source fragmentation.
Self-Validating Protocol: Internal Lock-Mass Calibration
A critical component of this methodology is the self-validating internal calibration system. To compensate for time-of-flight drift caused by thermal fluctuations in the flight tube, a lock-mass calibrant——is infused simultaneously with the sample[3]. The known exact mass of protonated Leucine Enkephalin ( [M+H]+=556.2771 m/z) serves as an internal reference, ensuring that the mass axis is continuously corrected during the acquisition[4].
Step-by-Step LC-ESI-QTOF-MS Protocol
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Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a final concentration of 1 µg/mL. Add 0.1% formic acid to promote efficient protonation.
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Chromatographic Separation: Inject 2 µL of the sample onto a C18 reversed-phase column (e.g., 1.7 µm, 2.1 × 100 mm). Elute using a gradient of Water/Acetonitrile (both containing 0.1% formic acid) at a flow rate of 0.4 mL/min.
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Ionization (ESI+): Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.
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Lock-Mass Infusion: Continuously infuse Leucine Enkephalin (200 pg/µL) via a secondary reference sprayer at 10 µL/min. The system must be configured to automatically sample the lock-mass every 10 seconds.
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Data Acquisition: Scan the QTOF analyzer over a mass range of m/z 100–1000. Ensure the resolution is tuned to >30,000 FWHM.
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Data Processing: Extract the ion chromatogram for the target mass. Apply the lock-mass correction algorithm to calculate the exact m/z of the analyte. The mass error must be ≤ 5 ppm compared to the theoretical [M+H]+ m/z of 315.1158.
LC-ESI-QTOF-MS workflow with internal lock-mass calibration for exact mass determination.
Mechanistic Insights into MS/MS Fragmentation
While exact mass confirms the empirical formula, tandem mass spectrometry (MS/MS) is required to validate the structural connectivity of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate. By applying a collision energy ramp (e.g., 20–40 eV) in the collision cell (Q2), the isolated precursor ion ( [M+H]+ at m/z 315.1158) undergoes Collision-Induced Dissociation (CID).
Key Fragmentation Pathways & Causality
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Ester Cleavage (Neutral Loss): The ethyl ester moiety at the C1 position is highly susceptible to neutral loss. The initial fragmentation typically involves the loss of ethanol (46.0419 Da), driven by the protonation of the ester carbonyl. This yields a fragment at m/z 269.0739.
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Alpha-Cleavage at the Ketone: The C8 ketone adjacent to the halogenated phenyl ring directs a classic α -cleavage. The inductive electron-withdrawing effects of the ortho-chloro and ortho-fluoro groups stabilize the resulting 2-chloro-6-fluorobenzoyl cation. The exact mass of this fragment ( C7H3ClFO+ , theoretical exact mass ~156.9856 Da) serves as a definitive diagnostic ion for the headgroup.
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Aliphatic Chain Scission: Successive losses of methylene ( CH2 ) units from the octanoate backbone provide a ladder-like spectral pattern, confirming the length of the aliphatic linker.
Primary MS/MS collision-induced dissociation (CID) pathways for the target analyte.
Conclusion
The precise determination of the molecular weight (314.78 g/mol ) and exact mass (314.1085 Da) of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate is critical for its identification and quality control in synthetic workflows. By leveraging an LC-ESI-QTOF-MS platform with continuous internal calibration, researchers can achieve sub-5 ppm mass accuracy. Furthermore, MS/MS fragmentation profiling provides unambiguous structural validation, ensuring high-fidelity analytical data for downstream drug development applications.
References
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Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. National Institutes of Health (NIH) / PMC. Available at:[Link]
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ILIADe code 554 | CLEN Method - Recording of High-Resolution Mass Spectra of Organic Substances. European Commission (Europa.eu). Available at:[Link]
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What is the m/z of leucine enkephalin and Glu-fibrinopeptide B used as lockmass on Xevo G2-XS or SYNAPT G2-Si? Waters Corporation. Available at:[Link]
